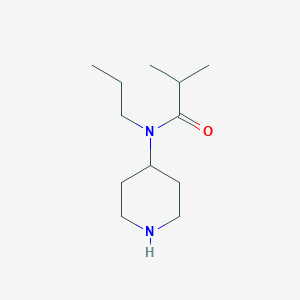

2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide

CAS No.:

Cat. No.: VC17690490

Molecular Formula: C12H24N2O

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O |

|---|---|

| Molecular Weight | 212.33 g/mol |

| IUPAC Name | 2-methyl-N-piperidin-4-yl-N-propylpropanamide |

| Standard InChI | InChI=1S/C12H24N2O/c1-4-9-14(12(15)10(2)3)11-5-7-13-8-6-11/h10-11,13H,4-9H2,1-3H3 |

| Standard InChI Key | AEDBTHYGLNJMBA-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(C1CCNCC1)C(=O)C(C)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three key components:

-

Propanamide backbone: A three-carbon chain with a terminal amide group.

-

Methyl substitution: A methyl group at the second carbon, influencing steric and electronic properties.

-

Piperidin-4-yl-propylamine moiety: A piperidine ring (six-membered heterocycle with one nitrogen atom) attached via a propyl chain to the amide nitrogen .

The molecular formula is C<sub>12</sub>H<sub>24</sub>N<sub>2</sub>O, with a calculated molecular weight of 212.33 g/mol. Key structural features include:

-

Hydrogen bond acceptors: 3 (amide oxygen and piperidine nitrogen).

-

Rotatable bonds: 6, conferring conformational flexibility.

-

logP: Estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Comparative Structural Analysis

Table 1 contrasts 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide with related piperidine derivatives:

The absence of aromatic or sulfonyl groups in 2-Methyl-N-(piperidin-4-YL)-N-propylpropanamide distinguishes it from analogs like M306-1851, potentially reducing off-target interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocols are published for this compound, analogous methods for piperidine-containing amides suggest two viable routes:

Route 1: Amide Coupling

-

Piperidine precursor preparation: 4-Aminopiperidine is alkylated with 1-bromopropane under basic conditions to form N-propylpiperidin-4-amine .

-

Propanamide formation: Reaction with 2-methylpropanoic acid chloride in dichloromethane, catalyzed by triethylamine.

Route 2: Reductive Amination

-

Ketone intermediate: 2-Methylpropanoic acid is converted to its ethyl ester, then treated with N-propylpiperidin-4-amine.

-

Catalytic hydrogenation: Palladium on carbon facilitates reductive amination to yield the target compound .

Yield optimization (typically 60–75%) requires careful control of reaction temperature (40–60°C) and stoichiometric ratios .

Reactivity Profile

The compound’s reactivity is dominated by:

-

Amide hydrolysis: Susceptible to acidic or basic conditions, cleaving into 2-methylpropanoic acid and N-propylpiperidin-4-amine.

-

Piperidine ring modifications: Quaternization at the nitrogen with alkyl halides or oxidation to N-oxides under mild conditions .

-

Methyl group functionalization: Free radical halogenation at the methyl position, though steric hindrance limits efficiency .

Future Directions and Research Gaps

Priority Investigations

-

Crystallographic studies: To resolve binding modes with Bcl-xL and MAO-B.

-

ADMET profiling: In vitro assays for permeability, metabolic clearance, and genotoxicity.

-

Analog synthesis: Introducing fluorinated methyl groups to enhance metabolic stability .

Clinical Translation Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume